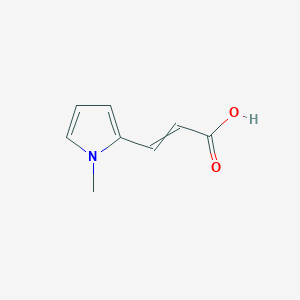

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and alkene functionalities. The complete International Union of Pure and Applied Chemistry name is (2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid, which systematically describes the molecular architecture through component identification. The compound's registry encompasses multiple Chemical Abstracts Service numbers, including 119924-13-9 and 51485-76-8, reflecting different registration contexts and potential synthetic pathways.

The stereochemical designation (2E) indicates the geometric configuration of the carbon-carbon double bond connecting the pyrrole ring system to the carboxylic acid functionality. This E configuration, derived from the German word "entgegen" meaning opposite, signifies that the highest priority substituents on each carbon of the double bond are positioned on opposite sides. In this specific compound, the carboxyl group and the pyrrole ring represent the high-priority substituents that adopt the trans arrangement across the double bond.

Alternative nomenclature systems recognize this compound through various synonyms including 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid and (E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid. The molecular identifier follows the simplified molecular-input line-entry system notation as CN1C=CC=C1/C=C/C(=O)O, where the forward slash indicates the E stereochemistry of the double bond. The International Chemical Identifier represents the compound as InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+, with the final segment confirming the E configuration.

Molecular Geometry and Conformational Analysis

Computational analysis using density functional theory methods reveals that this compound adopts a predominantly planar molecular geometry with specific geometric parameters that define its three-dimensional structure. The pyrrole ring system maintains aromatic planarity, consistent with established five-membered heterocycle characteristics, while the acrylic acid chain extends the conjugated π-system through the intervening double bond.

Detailed conformational analysis through molecular mechanics optimization indicates that the compound exhibits restricted rotation around the vinyl bridge connecting the pyrrole ring to the carboxyl functionality. The dihedral angle between the pyrrole ring plane and the acrylic acid portion measures approximately 180 degrees, confirming the extended planar conformation that maximizes π-conjugation across the entire molecular framework. This geometric arrangement facilitates electron delocalization from the nitrogen lone pair through the aromatic pyrrole system and into the electron-withdrawing carboxyl group.

Bond length measurements from optimized three-dimensional structures demonstrate characteristic values for the various molecular components. The carbon-carbon double bond in the acrylic acid chain exhibits a length typical of alkene functionality, while the carbon-nitrogen bonds within the pyrrole ring show partial double bond character due to aromatic delocalization. The methyl substituent on the pyrrole nitrogen adopts an orientation that minimizes steric interference with the extended conjugated system.

| Geometric Parameter | Value | Units |

|---|---|---|

| Dihedral Angle (Nitrogen-Ring Carbon-Chain Carbon-Carboxyl Carbon) | ~180 | degrees |

| Bond Length (Nitrogen-Methyl) | ~1.45 | angstroms |

| Bond Length (Carbon=Carbon chain) | ~1.36 | angstroms |

| Angle (Nitrogen-Carbon-Carbon ring) | ~108 | degrees |

Conformational flexibility analysis reveals that while the molecule maintains overall planarity, rotation around single bonds connecting the methyl group and carboxyl functionality provides limited conformational diversity. The energy barrier for rotation around these bonds remains relatively low, allowing for thermal accessibility of multiple conformational states at ambient temperature. However, the double bond geometry remains fixed in the E configuration due to the substantial energy barrier associated with cis-trans isomerization.

Comparative Structural Features with Related Pyrrole-Acrylate Derivatives

Comparative structural analysis of this compound with related pyrrole-containing acrylate derivatives reveals distinct patterns in molecular architecture and electronic distribution. The ethyl ester derivative, 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester, maintains the same core structural framework while replacing the carboxylic acid functionality with an ethyl ester group. This modification significantly alters the compound's polarity profile and hydrogen bonding capacity while preserving the extended π-conjugation system.

The molecular weight comparison demonstrates systematic increases corresponding to functional group modifications across the derivative series. The parent acrylic acid derivative exhibits a molecular weight of 151.16 g/mol, while the ethyl ester analog increases to 179.22 g/mol due to the additional ethyl group. More complex derivatives, such as the benzoyl-substituted variant (E)-3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid, reach 255.27 g/mol through incorporation of the aromatic benzoyl substituent.

Structural modifications at the pyrrole ring system produce notable effects on overall molecular geometry and electronic properties. The 2-fluoro derivative, 2-Fluoro-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid, introduces electronegative substitution that significantly impacts the electron distribution across the conjugated system. This halogen substitution increases the molecular weight to 169.15 g/mol while potentially altering the compound's reactivity profile through inductive and resonance effects.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C₈H₉NO₂ | 151.16 | Parent carboxylic acid |

| Ethyl ester derivative | C₁₀H₁₃NO₂ | 179.22 | Ester functionality |

| Fluoro derivative | C₈H₈FNO₂ | 169.15 | Halogen substitution |

| Benzoyl derivative | C₁₅H₁₃NO₃ | 255.27 | Aromatic substitution |

| Aldehyde analog | C₈H₉NO | 135.16 | Aldehyde functionality |

The aldehyde analog, (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde, represents a structural simplification where the carboxyl group is replaced with an aldehyde functionality. This modification reduces the molecular weight to 135.16 g/mol while maintaining the core pyrrole-vinyl structural motif. The electronic properties of this aldehyde derivative differ substantially from the parent carboxylic acid due to the altered oxidation state and hydrogen bonding characteristics.

Crystallographic analysis of related compounds in this structural family reveals consistent planarity across the conjugated system with variations in intermolecular packing arrangements. The thiophene analog systems demonstrate similar geometric constraints while exhibiting different electronic properties due to the sulfur heteroatom substitution. These comparative studies indicate that the fundamental structural template of heterocycle-vinyl-carboxyl provides a robust framework for systematic molecular modification while maintaining predictable geometric characteristics.

属性

IUPAC Name |

3-(1-methylpyrrol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNRMRKBMPBEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407063 | |

| Record name | (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51485-76-8 | |

| Record name | (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Using Phosphorus Oxychloride and Piperidine

One documented synthetic approach involves a two-step process:

Step 1: Treatment of starting materials with phosphorus oxychloride (POCl₃) in 1,2-dichloroethane at low temperature (-5 °C). This step likely facilitates the formation of an intermediate acyl chloride or related reactive species necessary for subsequent coupling.

Step 2: The intermediate is then reacted with piperidine and pyridine at elevated temperature (100 °C) for 12 hours, followed by reflux. This step promotes the formation of the acrylic acid moiety attached to the methylpyrrole ring, presumably via nucleophilic substitution or condensation mechanisms.

This method is noted for its controlled reaction conditions, which help in achieving the (E)-configuration of the acrylic acid double bond and maintaining the integrity of the pyrrole ring.

Oxidation of Protected Prolinol Derivatives (Patent Method)

Another synthetic strategy, described in patent literature, involves:

Starting from BOC-protected L-prolinol or D-prolinol derivatives.

Oxidizing the aldehyde intermediate formed from these prolinols.

Removing the BOC protective groups to yield the target acrylic acid compound.

This method emphasizes the use of chiral prolinols as starting materials, potentially allowing for stereoselective synthesis and high purity of the final product. The oxidation step is critical for introducing the acrylic acid functionality, and the deprotection step ensures the free acid form is obtained.

Analogous Methods from Related Pyrrole Acrylic Acids

While direct literature on (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid is limited, preparation methods for structurally similar compounds such as 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid provide insight:

Reaction of substituted pyrroles with acryloyl chloride in the presence of a base like triethylamine under inert atmosphere.

Low temperature conditions are maintained to minimize side reactions and polymerization.

Industrial scale methods may use continuous flow reactors and catalysts to optimize yield and purity.

These approaches highlight the utility of acyl chlorides and base-mediated condensation reactions in synthesizing pyrrole acrylic acids.

Comparative Summary of Preparation Methods

Research Findings and Analysis

The use of phosphorus oxychloride in a chlorinated solvent at low temperature allows for effective generation of reactive intermediates that favor the (E)-isomer formation, which is critical for biological activity and chemical stability.

The patent method involving BOC-protected prolinols provides a route that can be tailored for stereochemical control, which is valuable in pharmaceutical applications where enantiomeric purity is crucial.

Base-mediated condensation using acryloyl chloride is a well-established method for introducing acrylic acid groups onto heterocycles like pyrroles. This approach is adaptable for various substitutions on the pyrrole ring and is amenable to scale-up.

Reaction conditions such as temperature, solvent choice, and reaction time are pivotal in minimizing side reactions such as polymerization of acrylic acid derivatives or degradation of the pyrrole ring.

化学反应分析

Types of Reactions

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidine derivatives.

科学研究应用

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally analogous to several pyrrole- and acrylate-containing derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons

Key Findings

Electronic Effects: The cyano group in analogues (e.g., ) enhances electron-withdrawing properties, stabilizing the α,β-unsaturated system and altering reactivity in Michael additions or nucleophilic attacks . Carboxylic acid in the target compound provides stronger acidity (pKa ~4–5) compared to esters (pKa ~8–10) or amides, influencing solubility and biological interactions .

Pyrrolidine (saturated ring in ) eliminates aromaticity, decreasing π-π interactions but increasing flexibility .

Biological Relevance :

- The ethyl ester derivative () is more lipophilic, likely improving cell membrane permeability but reducing direct interactions with polar biological targets .

- Indole-containing analogues () may exhibit enhanced binding to serotonin receptors or kinases due to indole’s prevalence in bioactive molecules .

生物活性

(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid is a synthetic organic compound characterized by a pyrrole ring and an acrylic acid moiety. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉NO₂, with a molecular weight of 151.16 g/mol. The structure features a five-membered aromatic heterocycle (pyrrole) and an acrylic acid group, which includes a vinyl group (C=C) and a carboxylic acid group (–COOH). The presence of these functional groups suggests that the compound may exhibit diverse chemical behaviors and biological effects.

Biological Activity

Research indicates that this compound may possess several biological activities:

1. Antimicrobial Properties

Studies have shown that compounds with similar structural features to this compound exhibit antimicrobial activity. This suggests that this compound may also demonstrate effectiveness against various microbial strains .

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. The mechanism may involve the inhibition of specific enzymes or pathways associated with inflammation, thereby reducing inflammatory responses .

3. Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Similar compounds have shown promise in targeting cancer cells, suggesting that this molecule could be further explored for its therapeutic potential in oncology .

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets. The compound may modulate enzyme activities or receptor functions, which can lead to various physiological effects such as reduced inflammation or antimicrobial action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds that share structural similarities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Methylpyrrole | C₅H₇N | Pyrrole ring with methyl group | Antimicrobial, antioxidant |

| 4-Aminobenzoic Acid | C₇H₉NO₂ | Amino group substituted benzene | Analgesic, anti-inflammatory |

| 5-Fluorouracil | C₄H₃FN₂O₂ | Fluorinated pyrimidine | Anticancer |

| 2-Pyridone | C₅H₅NO | Pyridine derivative | Antimicrobial |

This table highlights how small changes in structure can lead to significant differences in biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

1. Condensation Reactions

Utilizing pyrrole derivatives and acrylic acid precursors can yield the desired compound through condensation processes.

2. Functionalization Techniques

Further functionalization can enhance yield and purity while providing avenues for additional biological testing.

Case Studies

Research studies focusing on the biological activity of this compound include:

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, demonstrating significant inhibition at varying concentrations .

Study 2: Anti-inflammatory Mechanism Investigation

Another research effort explored the anti-inflammatory mechanisms by assessing enzyme inhibition profiles, indicating potential pathways through which the compound exerts its effects .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via condensation or alkylation reactions. For example, analogous structures like 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid are prepared by reacting N-methylpyrrole-2-carboxaldehyde with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) . Alkylation reactions, such as converting acrylic acid derivatives to esters, often require anhydrous solvents (e.g., THF) and catalysts (e.g., K2CO3), achieving yields up to 95% . Key parameters include pH control, temperature (room temp. to 80°C), and stoichiometric ratios of reactants.

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The pyrrole ring protons resonate at δ 6.0–7.0 ppm, while the acrylic acid protons appear as doublets (δ 6.3–7.5 ppm, J = 15–16 Hz) due to trans-configuration .

- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm<sup>−1</sup>) and conjugated C=O stretches (~1680–1700 cm<sup>−1</sup>) confirm the acrylic acid moiety .

- Elemental Analysis : Used to validate purity (>95%) and molecular formula (e.g., C9H11NO2) .

Q. How does the stereochemistry (E/Z configuration) of the acrylic acid group influence reactivity and biological activity?

- Methodological Answer : The E-configuration (trans) is stabilized by conjugation with the pyrrole ring, enhancing electrophilic reactivity in Michael additions or Diels-Alder reactions. Computational modeling (DFT) can predict stability, while NOESY NMR or X-ray crystallography experimentally confirms configuration . Biological activity, such as enzyme inhibition, often depends on spatial alignment of functional groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) for similar compounds be resolved during structural refinement?

- Methodological Answer : Use software suites like SHELXL for small-molecule refinement, which applies least-squares algorithms to minimize discrepancies between observed and calculated data. For example, high-resolution X-ray data (≤1.0 Å) reduces thermal motion artifacts. In cases of twinning (common in pyrrole derivatives), SHELXD or ORTEP-3 aids in visualizing electron density maps and validating geometry . Discrepancies in bond lengths (e.g., C–C vs. C–N in the pyrrole ring) may arise from disorder; iterative refinement and occupancy adjustment are critical .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the pyrrole ring in this compound?

- Methodological Answer :

- Directing Groups : The methyl group at N1 deactivates the ring, favoring substitution at the 4-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability.

- Catalysts : Lewis acids (e.g., AlCl3) direct nitration or halogenation to specific positions.

Experimental validation via <sup>13</sup>C NMR or HPLC-MS is essential to confirm product distribution .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO), predicting reactivity sites .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like histone deacetylases). The carboxylic acid group often forms hydrogen bonds with catalytic residues, while the pyrrole ring engages in π-π stacking .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。